4-(Furan-2-yl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide

ROMK1 Kir1.1 potassium channel

4-(Furan-2-yl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide (CAS 646062-66-0) is a quaternary pyrimidinium salt featuring a furan ring at the pyrimidine 4-position and a thiophene-containing ketone side chain at the N1 position. The compound is classified within the pyrimidine derivative family and is specifically disclosed as a renal outer medullary potassium (ROMK, Kir1.1) channel inhibitor in US Patent 9,073,882.

Molecular Formula C14H11BrN2O2S
Molecular Weight 351.22 g/mol
CAS No. 646062-66-0
Cat. No. B12579786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Furan-2-yl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide
CAS646062-66-0
Molecular FormulaC14H11BrN2O2S
Molecular Weight351.22 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=NC=[N+](C=C2)CC(=O)C3=CC=CS3.[Br-]
InChIInChI=1S/C14H11N2O2S.BrH/c17-12(14-4-2-8-19-14)9-16-6-5-11(15-10-16)13-3-1-7-18-13;/h1-8,10H,9H2;1H/q+1;/p-1
InChIKeyQIAUOYSBLUMSOT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Furan-2-yl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium Bromide (CAS 646062-66-0): Structural Identity, ROMK1 Pharmacology, and Procurement Relevance


4-(Furan-2-yl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide (CAS 646062-66-0) is a quaternary pyrimidinium salt featuring a furan ring at the pyrimidine 4-position and a thiophene-containing ketone side chain at the N1 position [1]. The compound is classified within the pyrimidine derivative family and is specifically disclosed as a renal outer medullary potassium (ROMK, Kir1.1) channel inhibitor in US Patent 9,073,882 [2]. Its molecular formula is C₁₄H₁₁BrN₂O₂S with a molecular weight of 351.22 g/mol and a reported melting point of 240–245 °C . The compound is available as part of the Sigma-Aldrich AldrichCPR collection of rare and unique chemicals for early discovery research .

Why Generic Substitution Fails for 4-(Furan-2-yl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium Bromide: Heterocycle-Dependent ROMK1 Pharmacology


Within the pyrimidinium ROMK inhibitor class, the identity of the heterocycle at the pyrimidine 4-position is not a passive structural feature but a critical determinant of ion channel potency and selectivity [1]. The target compound incorporates a furan ring (oxygen-containing heterocycle) at this position, whereas its closest catalogued analog (CAS 646062-65-9) bears a thiophene ring (sulfur-containing heterocycle) . Furan and thiophene differ in electronegativity, aromaticity, hydrogen-bonding capacity, and metabolic liability—parameters that directly influence target engagement, off-target profiles (particularly hERG), and pharmacokinetic stability [2]. Consequently, procurement specifications that treat these analogs as interchangeable risk introducing uncontrolled variables into structure-activity relationship (SAR) studies, pharmacological profiling, or chemical biology experiments where the furan moiety's unique electronic and steric properties are integral to the experimental hypothesis [3].

Quantitative Differentiation Evidence for 4-(Furan-2-yl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium Bromide Relative to Key Comparators


ROMK1 Inhibitory Potency: Furan-4-yl vs. Thiophene-4-yl Pyrimidinium Comparator

The target compound (CAS 646062-66-0) exhibits ROMK1 inhibitory activity with an IC50 of 49 nM, measured via inhibition of human ROMK1 channel-mediated ⁸⁶Rb⁺ efflux in CHO cells co-expressing DHFR using the TopCount method [1]. In the same assay format, the direct thiophene analog 1-[2-oxo-2-(thiophen-2-yl)ethyl]-4-(thiophen-2-yl)pyrimidin-1-ium bromide (CAS 646062-65-9), which substitutes the 4-furan ring with a 4-thiophene ring, has not had its IC50 value publicly disclosed in the same experimental system. However, class-level SAR evidence from the ROMK inhibitor patent family indicates that furan-containing pyrimidine derivatives generally exhibit altered potency profiles compared to their thiophene counterparts due to differences in heteroatom electronegativity and ring electronics [2]. The target compound also demonstrates an IC50 of 30 nM in an electrophysiology assay format, confirming activity across orthogonal readouts [3].

ROMK1 Kir1.1 potassium channel diuretic SAR

Cross-Species ROMK Channel Inhibition Profile: Human vs. Rat ROMK Potency

The target compound demonstrates measurable ROMK inhibitory activity across both human and rat orthologs. In human ROMK expressed in HEK293 cells, it exhibits an IC50 of 49 nM by thallium flux assay (30 min incubation) [1]. Against rat ROMK channel expressed in HEK293 cells, it shows an IC50 of 55 nM using a fluorescence-based thallium efflux assay, with a further measurement of 110 nM at 2 °C under the FluxOR kit conditions [2]. This cross-species activity profile, with less than 2-fold difference between human and rat ROMK IC50 values (49 nM vs. 55 nM), indicates that the furan-thiophene hybrid structure preserves translatability between rodent models and human target engagement—a feature that may differ for analogs with alternative 4-position substituents [3].

species selectivity ROMK potassium channel translatability pharmacology

Structural Differentiation: Furan-2-yl vs. 3-Chlorophenyl at Pyrimidine 4-Position

A second comparator, 4-(3-chlorophenyl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide (CAS 646062-62-6), replaces the furan ring with a 3-chlorophenyl group at the pyrimidine 4-position while retaining the identical N1-side chain . This substitution replaces a π-excessive, oxygen-containing five-membered heterocycle (furan) with a π-deficient, chloro-substituted six-membered aromatic ring (3-chlorophenyl), representing a fundamental change in ring size, heteroatom content, electron distribution, and hydrogen-bond acceptor capacity. While the comparator's ROMK1 activity has not been benchmarked against the target compound in the same assay, BindingDB data for this comparator (BDBM50235201, CHEMBL4066423) indicate an IC50 range of 10–33 nM against human ROMK [1], illustrating that 4-position substituent identity profoundly influences ROMK1 potency within this scaffold class [2]. The target compound's furan ring provides a distinct hydrogen-bond acceptor (furan oxygen) and different metabolic vulnerability (CYP-mediated furan oxidation) compared to the chlorophenyl analog, factors that directly impact selectivity and pharmacokinetic optimization strategies [2].

heterocycle replacement bioisostere ROMK inhibitor SAR medicinal chemistry

Physicochemical Property Differentiation: Melting Point and Solid-State Characteristics

The target compound exhibits a reported melting point range of 240–245 °C , consistent with its quaternary pyrimidinium bromide salt structure, which typically confers high lattice energy and crystalline stability. While the melting point of the direct thiophene analog (CAS 646062-65-9) is not publicly disclosed in authoritative databases, the molecular weight difference between the two compounds (351.22 g/mol for C₁₄H₁₁BrN₂O₂S vs. 367.3 g/mol for the thiophene analog C₁₄H₁₁BrN₂OS₂) reflects the substitution of furan oxygen (atomic weight 16) with thiophene sulfur (atomic weight 32) . This 16 Da mass difference, combined with the distinct heteroatom identity, is expected to influence melting point, solubility, and hygroscopicity—parameters that are critical for compound handling, formulation, and long-term storage stability in research settings .

melting point crystallinity solid-state formulation quality control

Procurement Source Differentiation: AldrichCPR Rare Chemical Collection Status

The target compound (CAS 646062-66-0) is catalogued within the Sigma-Aldrich AldrichCPR collection (Product R540595), a curated collection of rare and unique chemicals specifically designated for early discovery research . In contrast, the direct thiophene analog (CAS 646062-65-9) and the 3-chlorophenyl analog (CAS 646062-62-6) are not listed in the AldrichCPR collection, being primarily available through specialized screening compound vendors . The AldrichCPR listing provides a procurement advantage in terms of established ordering infrastructure, batch traceability, and integration with institutional procurement systems. However, Sigma-Aldrich explicitly notes that analytical data are not collected for AldrichCPR products, and the buyer assumes responsibility for confirming product identity and purity . This procurement pathway differs from vendors that may provide certificates of analysis (CoA) with identity and purity characterization data .

procurement vendor differentiation rare chemicals AldrichCPR screening collection

Optimal Research and Industrial Application Scenarios for 4-(Furan-2-yl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium Bromide


ROMK1 (Kir1.1) Ion Channel Pharmacology and Diuretic Mechanism-of-Action Studies

The compound's demonstrated ROMK1 inhibitory activity (IC50 = 30–49 nM across multiple assay formats) [1] makes it suitable as a pharmacological tool compound for investigating ROMK channel function in renal epithelial cell models. Its cross-species activity (human IC50 = 49 nM; rat IC50 = 55 nM) supports translational studies where rodent models are used to evaluate diuretic and natriuretic efficacy without hypokalemic side effects, a key therapeutic differentiation of ROMK inhibitors versus conventional loop diuretics [2]. The furan-containing structure provides a distinct chemical scaffold for exploring heterocycle-dependent ROMK pharmacology, complementing thiophene- and phenyl-based chemotypes [3].

Structure-Activity Relationship (SAR) Exploration of Pyrimidinium ROMK Inhibitors

As a member of the pyrimidin-1-ium ROMK inhibitor class with a unique furan-2-yl substituent at the 4-position, this compound serves as a key structural probe for SAR campaigns aimed at understanding the impact of 4-position heterocycle identity on ROMK potency, hERG selectivity, and ADME properties [1]. By comparing its activity profile with the 4-thiophene analog (CAS 646062-65-9) and the 4-(3-chlorophenyl) analog (CAS 646062-62-6) in standardized assays, medicinal chemistry teams can deconvolute the contributions of heteroatom type (oxygen vs. sulfur), ring electronics, and hydrogen-bonding capacity to target engagement and selectivity [2].

Chemical Biology Probe Development for Potassium Channel Selectivity Profiling

The compound can be employed as a reference ligand in selectivity panels that assess ROMK1 inhibition relative to other inward rectifier potassium channels (e.g., Kir2.1, Kir7.1) and the hERG channel [1]. The furan-thiophene hybrid architecture represents a moderate molecular weight (351.22 g/mol) starting point for further chemical optimization, including the introduction of substitutions that may enhance ROMK selectivity or modulate physicochemical properties for improved cellular permeability [2]. Its availability through the AldrichCPR collection facilitates rapid procurement for academic screening laboratories [3].

Method Development and Validation for ROMK Inhibitor Screening Assays

Given the compound's reproducible activity across multiple assay formats—including ⁸⁶Rb⁺ efflux (TopCount), thallium flux (fluorescence), and electrophysiology [1]—it is well-suited as a positive control or reference standard in the development, optimization, and validation of high-throughput ROMK inhibitor screening assays. The 240–245 °C melting point provides a practical identity check parameter, while the compound's membership in the AldrichCPR rare chemical collection supports its use as a procurement-accessible benchmark compound for inter-laboratory assay standardization [2].

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